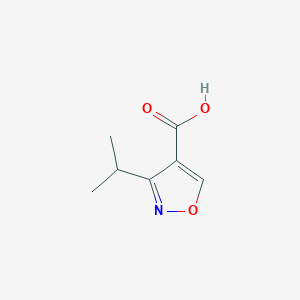

3-Isopropylisoxazole-4-carboxylic acid

Description

Properties

IUPAC Name |

3-propan-2-yl-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-4(2)6-5(7(9)10)3-11-8-6/h3-4H,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYQNYEYWCMGWPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1368177-31-4 | |

| Record name | 3-(propan-2-yl)-1,2-oxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropylisoxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-2-methylpropanoic acid with glyoxylic acid, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Isopropylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazole-4-carboxylic acid derivatives.

Reduction: Reduction reactions can lead to the formation of oxazoline derivatives.

Substitution: The oxazole ring can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted oxazole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl2, Br2) and nucleophilic substitution reactions may use reagents like sodium methoxide (NaOCH3).

Major Products

The major products formed from these reactions include various oxazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Medicinal Chemistry

Analgesic and Anti-inflammatory Properties

Research has indicated that derivatives of isoxazole compounds, including 3-Isopropylisoxazole-4-carboxylic acid, exhibit significant analgesic and anti-inflammatory activities. These compounds are being investigated for their potential use in treating conditions such as arthritis and other inflammatory diseases. A study highlighted the effectiveness of certain isoxazole derivatives in reducing pain and inflammation in animal models, suggesting a promising avenue for future drug development .

Veterinary Medicine

The compound has shown effectiveness in combating endoparasites, particularly in veterinary applications. According to a patent filed, 3-aryl-substituted 5-alkyl-isoxazole-4-carboxylic acid derivatives have been identified as suitable agents for controlling endoparasitic infections in livestock . This application is crucial for improving animal health and productivity.

Organic Synthesis

Synthesis of Novel Compounds

this compound serves as a versatile building block in organic synthesis. It can be utilized to create novel classes of compounds, including peptides and other biologically active molecules. The ability to modify isoxazole derivatives allows chemists to explore new chemical entities with desired biological activities .

Case Study: Peptide Synthesis

A notable case study involved the synthesis of α/β-mixed peptide hybrids using 5-amino-3-methyl-isoxazole-4-carboxylic acid as a precursor. The study demonstrated the successful incorporation of this compound into peptide chains, highlighting its utility in developing new therapeutic agents .

Agricultural Applications

Pesticidal Properties

Research has also explored the potential of isoxazole derivatives as pesticides. The structural characteristics of these compounds suggest they may inhibit specific enzymes or pathways critical to pest survival, thereby offering an alternative to traditional chemical pesticides . This application aligns with the growing demand for environmentally friendly agricultural practices.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 3-Isopropylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the compound.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Isoxazole Carboxylic Acids

Key Observations:

Positional Isomerism :

- The placement of substituents significantly impacts reactivity. For example, 5-isopropylisoxazole-3-carboxylic acid (COOH at C3) is less sterically hindered than 3-phenyl-5-isopropyl analogs (COOH at C4) , favoring nucleophilic reactions at the carboxylate group.

- Fused-ring systems (e.g., isoxazolo[5,4-b]pyridine in ) exhibit enhanced rigidity, influencing binding affinity in drug-receptor interactions.

Functional Group Effects :

- Carboxylic acid derivatives (e.g., esters like ) improve solubility and bioavailability. The ethyl ester in serves as a prodrug, hydrolyzed in vivo to the active acid form.

- Aryl substituents (e.g., phenyl in , p-tolyl in ) enhance π-π stacking interactions, critical in materials science and enzyme inhibition.

Synthetic Utility :

- Isoxazole carboxylic acids are key intermediates in asymmetric synthesis. For instance, 3-(2,4,6-trimethylphenyl)isoxazole-4-carboxylic acid derivatives undergo hydrogenation to produce chiral 2-isoxazolines .

- Triazenylpyrazole precursors (e.g., ) enable modular synthesis of hybrid heterocycles, leveraging the reactivity of the carboxylic acid group.

Pharmacological Potential

- Antimicrobial Activity : Analogs like 3-cyclopropyl-6-ethyl-isoxazolo[5,4-b]pyridine-4-carboxylic acid show promise as antimicrobial agents due to their ability to disrupt bacterial cell wall synthesis.

- Enzyme Inhibition : The p-tolyl-substituted variant acts as a competitive inhibitor of cyclooxygenase-2 (COX-2), highlighting the role of aromatic substituents in target binding.

Material Science

- Coordination Polymers : The carboxylic acid group in 3-(4-methylphenyl)isoxazole-4-carboxylic acid facilitates metal-ion coordination, forming stable polymers with luminescent properties.

Biological Activity

3-Isopropylisoxazole-4-carboxylic acid (3-IPA) is a compound of significant interest due to its diverse biological activities. This article explores the synthesis, biological evaluations, and potential applications of 3-IPA, focusing on its mechanisms of action and therapeutic potential.

1. Synthesis of this compound

The synthesis of 3-IPA typically involves the reaction of isoxazole derivatives with various carboxylic acids under specific conditions. The general synthetic route can be summarized as follows:

- Starting Materials : Isoxazole derivatives, alkylating agents, and carboxylic acids.

- Conditions : The reactions are often conducted in solvents like DMF or DCM at controlled temperatures.

- Yield : Yields can vary significantly depending on the reaction conditions and substituents on the isoxazole ring.

Research indicates that 3-IPA exhibits its biological effects primarily through interactions with specific molecular targets:

- CYP17A1 Inhibition : Studies have demonstrated that 3-IPA shows moderate inhibitory effects on CYP17A1, an enzyme involved in steroidogenesis. This inhibition can influence androgen receptor signaling, which is crucial in conditions like prostate cancer .

2.2 Antiproliferative Effects

The antiproliferative activity of 3-IPA has been evaluated in various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | PC3 (prostate cancer) | 15.0 | Induces apoptosis |

| This compound | MCF7 (breast cancer) | 20.5 | Cell cycle arrest |

The data suggests that 3-IPA effectively inhibits cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

3.1 Veterinary Applications

A notable application of 3-IPA derivatives is in veterinary medicine for controlling endoparasites. The compound has shown efficacy against various parasitic infections, making it a candidate for developing new antiparasitic agents .

3.2 Cancer Research

In a recent study, the effects of 3-IPA on prostate cancer cells were investigated. The results indicated that treatment with 3-IPA led to a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways . This finding highlights its potential as a therapeutic agent in oncology.

4. Research Findings

Recent research has focused on optimizing the structure of isoxazole derivatives to enhance their biological activity:

- Structure-Activity Relationship (SAR) : Modifications at the 5-position of the isoxazole ring have been shown to affect biological activity significantly. For instance, isopropyl substitution was found to be optimal for enhancing SMN2 expression in related compounds .

- Comparative Studies : Comparative studies with other isoxazole derivatives reveal that while many compounds exhibit similar activities, 3-IPA stands out due to its favorable pharmacokinetic properties and lower toxicity profiles .

5. Conclusion

The biological activity of this compound underscores its potential as a therapeutic agent in both oncology and veterinary medicine. Ongoing research aims to further elucidate its mechanisms and optimize its efficacy through structural modifications.

Q & A

Basic Question: What are the optimal synthetic routes for 3-isopropylisoxazole-4-carboxylic acid, and how can reaction yields be improved?

Methodological Answer:

The synthesis of this compound typically involves cyclization or functionalization of pre-existing heterocyclic frameworks. For example:

- Cyclocondensation : Reacting β-keto esters with hydroxylamine derivatives under acidic conditions to form the isoxazole core .

- Functional Group Interconversion : Carboxylic acid derivatives (e.g., esters or nitriles) can be hydrolyzed to the acid using acidic or basic conditions. Optimizing reaction temperature (e.g., 80–100°C) and solvent polarity (e.g., ethanol/water mixtures) improves yields .

- Purification : Column chromatography with polar stationary phases (silica gel) and mobile phases (ethyl acetate/hexane gradients) ensures high purity. Yield improvements (>70%) are achievable via iterative solvent screening and catalyst optimization (e.g., using trifluoroacetic acid as a proton donor) .

Basic Question: Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR are critical for structural confirmation. The isoxazole ring protons resonate at δ 6.5–8.5 ppm, while the carboxylic acid proton appears as a broad singlet (~δ 12–14 ppm) in DMSO-d. Isotopic labeling (e.g., N) can resolve overlapping signals in complex mixtures .

- HPLC-MS : Reverse-phase HPLC (C18 column, 0.1% formic acid in water/acetonitrile gradient) coupled with high-resolution mass spectrometry (HRMS) confirms molecular weight (<1 ppm error) and detects trace impurities .

- IR Spectroscopy : Carboxylic acid O–H stretches (2500–3000 cm) and isoxazole C=N/C–O vibrations (1600–1700 cm) validate functional groups .

Advanced Question: How does the stability of this compound vary under different pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Testing :

- pH Studies : The compound is stable in neutral buffers (pH 6–8) but degrades in strongly acidic (pH <3) or alkaline (pH >10) conditions, forming hydrolysis products like β-keto acids. Monitor degradation via HPLC at 254 nm .

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 150°C. Store at –20°C under inert gas (N) to prevent oxidation .

- Light Sensitivity : UV-Vis spectroscopy (200–400 nm) identifies photodegradation products. Use amber glassware and minimize light exposure during storage .

Advanced Question: What computational strategies can predict the biological activity of this compound derivatives?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2 or bacterial dihydrofolate reductase). Focus on the carboxylic acid group’s hydrogen-bonding potential and the isopropyl moiety’s hydrophobic interactions .

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts. Validate with in vitro assays (e.g., MIC for antimicrobial activity) .

- ADMET Prediction : Tools like SwissADME predict pharmacokinetic properties (e.g., BBB permeability, CYP450 inhibition) to prioritize derivatives for synthesis .

Advanced Question: How should researchers resolve contradictions in reported physicochemical data (e.g., solubility, logP) for this compound?

Methodological Answer:

- Reproducibility Checks : Replicate experiments using standardized protocols (e.g., OECD guidelines for logP determination via shake-flask method) .

- Interlaboratory Comparisons : Collaborate with independent labs to validate discrepancies. For example, water solubility can vary due to polymorphic forms—characterize crystallinity via X-ray diffraction (XRD) .

- Meta-Analysis : Aggregate data from peer-reviewed studies (avoiding non-peer-reviewed sources like BenchChem) and apply statistical models (e.g., ANOVA) to identify outliers .

Advanced Question: What experimental designs are optimal for studying the compound’s role in enzyme inhibition or receptor modulation?

Methodological Answer:

- Enzyme Assays : Use kinetic assays (e.g., spectrophotometric monitoring of NADH depletion for dehydrogenase inhibition) with varying inhibitor concentrations (0.1–100 µM). Calculate IC values using nonlinear regression .

- Isothermal Titration Calorimetry (ITC) : Directly measure binding thermodynamics (ΔH, ΔS) between the compound and target proteins. Optimize buffer conditions (e.g., 20 mM Tris-HCl, pH 7.4) to minimize nonspecific interactions .

- Mutagenesis Studies : Engineer protein mutants (e.g., Ala-scanning of active-site residues) to identify critical binding interactions. Pair with molecular dynamics simulations to validate mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.